
Acetic acid;3,4-dibromo-3,4,4-trichlorobutan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;3,4-dibromo-3,4,4-trichlorobutan-2-ol is a complex organic compound characterized by the presence of multiple halogen atoms (bromine and chlorine) and a hydroxyl group attached to a butanol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3,4-dibromo-3,4,4-trichlorobutan-2-ol typically involves the halogenation of butanol derivatives. One common method includes the bromination and chlorination of butanol using reagents such as bromine and chlorine in the presence of a catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the selective addition of halogen atoms to the desired positions on the butanol molecule .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to high yields and purity of the final product. The use of advanced separation techniques, such as distillation and crystallization, further ensures the quality of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;3,4-dibromo-3,4,4-trichlorobutan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The halogen atoms can be reduced to form less halogenated derivatives.
Substitution: Halogen atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of less halogenated butanol derivatives.
Substitution: Formation of hydroxyl or amino-substituted butanol derivatives.
Wissenschaftliche Forschungsanwendungen
Acetic acid;3,4-dibromo-3,4,4-trichlorobutan-2-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of acetic acid;3,4-dibromo-3,4,4-trichlorobutan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms and hydroxyl group play a crucial role in these interactions, affecting the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dibromo-3,4,4-trichlorobutan-2-one: Similar structure but with a ketone group instead of a hydroxyl group.
3,4-Dibromo-3,4,4-trichlorobutan-2-amine: Similar structure but with an amino group instead of a hydroxyl group.
3,4-Dibromo-3,4,4-trichlorobutan-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.
Uniqueness
Acetic acid;3,4-dibromo-3,4,4-trichlorobutan-2-ol is unique due to its specific combination of halogen atoms and a hydroxyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
55678-63-2 |
|---|---|
Molekularformel |
C6H9Br2Cl3O3 |
Molekulargewicht |
395.3 g/mol |
IUPAC-Name |
acetic acid;3,4-dibromo-3,4,4-trichlorobutan-2-ol |
InChI |
InChI=1S/C4H5Br2Cl3O.C2H4O2/c1-2(10)3(5,7)4(6,8)9;1-2(3)4/h2,10H,1H3;1H3,(H,3,4) |
InChI-Schlüssel |
ADNSMWXOVTXMMC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(C(Cl)(Cl)Br)(Cl)Br)O.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-Fluorophenyl)-1,4-dimethylbenzo[F]quinolin-4-ium iodide](/img/structure/B14640604.png)
sulfanium bromide](/img/structure/B14640609.png)
![(5Z)-5-[(4-Nitrophenyl)imino]-4-phenyl-4,5-dihydro-1,2,4-thiadiazol-3-amine](/img/structure/B14640611.png)
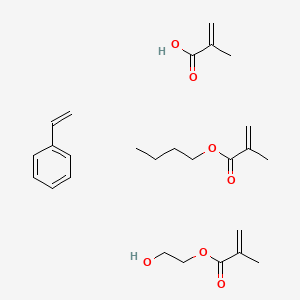
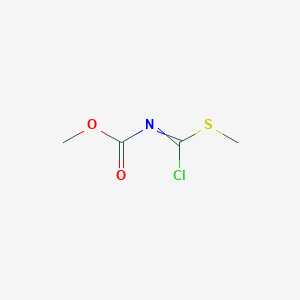
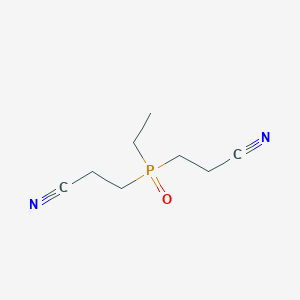
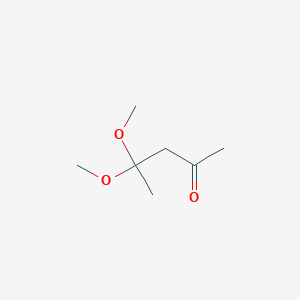
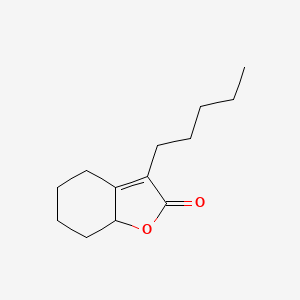
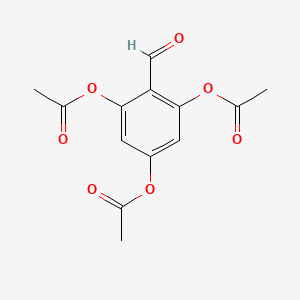
![(2Z)-3-ethyl-2-[(E)-3-(3-ethyl-[1,3]thiazolo[4,5-b]quinolin-3-ium-2-yl)prop-2-enylidene]-[1,3]thiazolo[4,5-b]quinoline;bromide](/img/structure/B14640662.png)
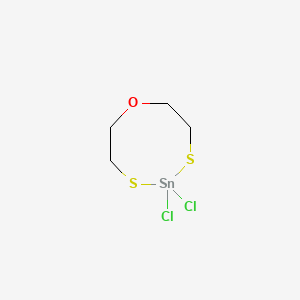

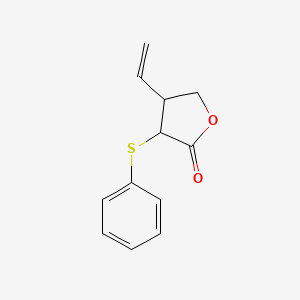
![2-[(1-Carboxybutyl)sulfanyl]benzoic acid](/img/structure/B14640697.png)
